molecular formula C5H7N3OS B1276655 2-(2-Amino-1,3-thiazol-4-yl)acetamide CAS No. 220041-33-8

2-(2-Amino-1,3-thiazol-4-yl)acetamide

Cat. No. B1276655
CAS RN: 220041-33-8
M. Wt: 157.2 g/mol
InChI Key: VMHPUGMXEREVFV-UHFFFAOYSA-N
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Description

“2-(2-Amino-1,3-thiazol-4-yl)acetamide” is an organic compound with the molecular formula C5H7N3OS . It is an organic ligand and possesses strong coordination ability and displays diverse coordination modes due to the presence of N, O coordination atoms .


Molecular Structure Analysis

The molecular structure of “2-(2-Amino-1,3-thiazol-4-yl)acetamide” consists of a thiazole ring attached to an acetamide group. The dihedral angle between the acetohydrazide moiety and the thiazole ring is 80.96 (8)° .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including 2-(2-Amino-1,3-thiazol-4-yl)acetamide , have been studied for their antimicrobial properties. They are known to exhibit significant activity against various bacterial and fungal strains. For instance, some thiazole compounds have shown promising results against multi-drug resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans .

Anticancer Potential

The anticancer activity of thiazole derivatives is another area of interest. These compounds have been evaluated for their efficacy in inhibiting tumor growth and proliferation. Specific thiazole derivatives have demonstrated selective action against certain cancer cell lines, such as glioblastoma and melanoma, indicating the potential of 2-(2-Amino-1,3-thiazol-4-yl)acetamide in cancer research .

Anti-HIV Properties

Research has also explored the anti-HIV properties of thiazole compounds. Some derivatives have been tested for their ability to inhibit HIV-1 and HIV-2 strains, showing in vitro inhibitory activity. This suggests that 2-(2-Amino-1,3-thiazol-4-yl)acetamide could be a valuable compound in the development of new anti-HIV medications .

Antioxidant Effects

Thiazole derivatives are known for their antioxidant properties, which are crucial in combating oxidative stress-related diseases. The presence of the thiazole moiety in compounds has been associated with enhanced antioxidant activity, which is beneficial in preventing cellular damage caused by free radicals .

Anti-Inflammatory and Analgesic Applications

The anti-inflammatory and analgesic effects of thiazole derivatives make them candidates for the development of new drugs in these categories. They have been shown to reduce inflammation and alleviate pain in various models, which could extend to 2-(2-Amino-1,3-thiazol-4-yl)acetamide being used in related therapeutic applications .

Photosensitizers and Industrial Applications

Thiazole compounds have applications beyond the medical field. They are used as photosensitizers in various industrial processes and have roles in the synthesis of dyes, pigments, and chromophores. The versatility of 2-(2-Amino-1,3-thiazol-4-yl)acetamide could make it a valuable compound in these industries as well .

Future Directions

Thiazole derivatives, including “2-(2-Amino-1,3-thiazol-4-yl)acetamide”, have shown promising biological activities, suggesting potential for future research and development in pharmaceutical applications . Further studies could focus on exploring its potential uses in medical and pharmaceutical fields.

properties

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3OS/c6-4(9)1-3-2-10-5(7)8-3/h2H,1H2,(H2,6,9)(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHPUGMXEREVFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427713
Record name 2-(2-amino-1,3-thiazol-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Amino-1,3-thiazol-4-yl)acetamide

CAS RN

220041-33-8
Record name 2-(2-amino-1,3-thiazol-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2.5 g (15.0 mmol) (2-Amino-thiazol-4-yl)-acetic acid ethyl ester in 70 ml of 7N ammonia solution in methanol was stirred for 6 days at room temperature. After concentration in vacuo, one obtains 2.0 g (95%) of the title compound as a light brown solid, which was directly used in the next step without further purification.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
95%

Synthesis routes and methods II

Procedure details

A 18 ml vial was loaded with (2-Amino-thiazol-4-yl)-acetic acid ethyl ester (500 mg, 2.68 mmole) and 5 ml of 30% NH4OH. The vial was sealed and the mixture was heated at 50° C. for 3 days. The mixture was cooled down and concentrated to half. The suspension was filtered off, solid was washed with water and dried to give 200 mg product, 47.4% yield
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
47.4%

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